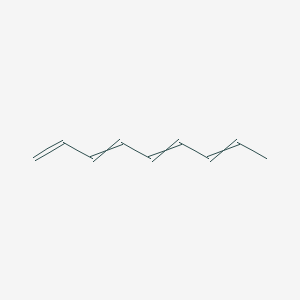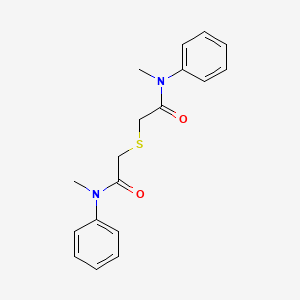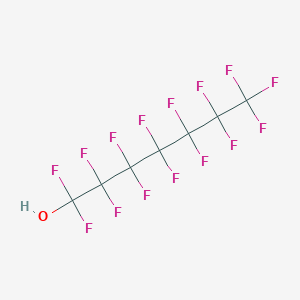
Pentadecafluoroheptan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of pentadecafluoroheptan-1-ol typically involves the fluorination of heptanol. One common method is the electrochemical fluorination (ECF) process, where heptanol is subjected to electrolysis in the presence of hydrogen fluoride.
Analyse Chemischer Reaktionen
Pentadecafluoroheptan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form pentadecafluoroheptanoic acid using oxidizing agents such as potassium permanganate. In reduction reactions, it can be converted back to its corresponding hydrocarbon by using reducing agents like lithium aluminum hydride. Substitution reactions often involve the replacement of the hydroxyl group with other functional groups, such as halides, using reagents like thionyl chloride .
Wissenschaftliche Forschungsanwendungen
Pentadecafluoroheptan-1-ol has a wide range of applications in scientific research. In chemistry, it is used as a surfactant and a solvent due to its unique properties. In biology and medicine, it is utilized in the development of drug delivery systems and as a component in diagnostic imaging agents. Industrially, it is employed in the production of coatings, lubricants, and fire-fighting foams .
Wirkmechanismus
The mechanism of action of pentadecafluoroheptan-1-ol is primarily related to its ability to interact with biological membranes. The fluorinated nature of the compound allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This interaction can affect various cellular processes, including signal transduction and membrane protein function .
Vergleich Mit ähnlichen Verbindungen
Pentadecafluoroheptan-1-ol is unique among fluorinated alcohols due to its high degree of fluorination, which imparts exceptional chemical stability and hydrophobicity. Similar compounds include perfluorooctanol and perfluorodecanol, which also exhibit high thermal stability and chemical resistance but differ in their chain lengths and specific applications .
Eigenschaften
CAS-Nummer |
31165-24-9 |
|---|---|
Molekularformel |
C7HF15O |
Molekulargewicht |
386.06 g/mol |
IUPAC-Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptan-1-ol |
InChI |
InChI=1S/C7HF15O/c8-1(9,2(10,11)4(14,15)6(18,19)20)3(12,13)5(16,17)7(21,22)23/h23H |
InChI-Schlüssel |
XCWMATKNFUWXCN-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(C(O)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


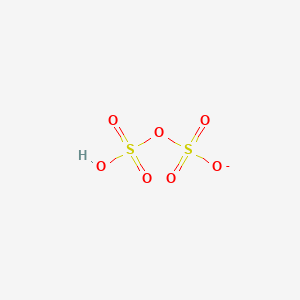
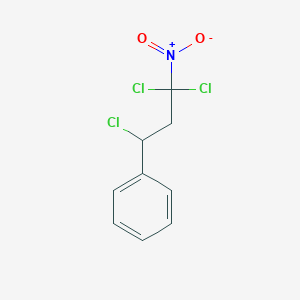
![Octadecahydrocyclopenta[15]annulene](/img/structure/B14684344.png)
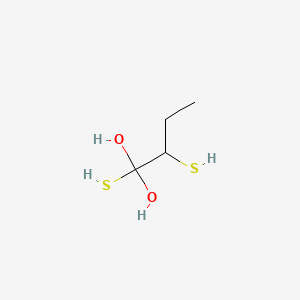
![N-[bis(aziridin-1-yl)phosphoryl]-4-methylbenzamide](/img/structure/B14684349.png)
![Naphtho[2,3-f]quinoline-7,12-dione](/img/structure/B14684355.png)
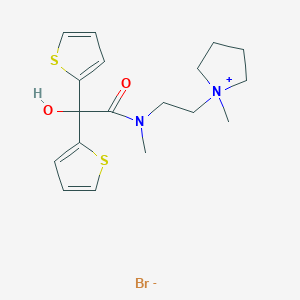
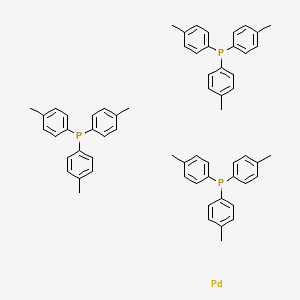
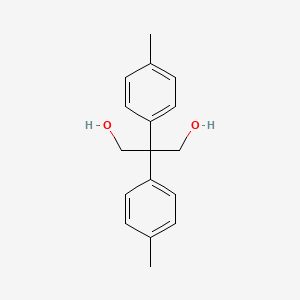
![N'-[(E)-1,2-diphenylethenyl]benzenecarboximidamide](/img/structure/B14684381.png)
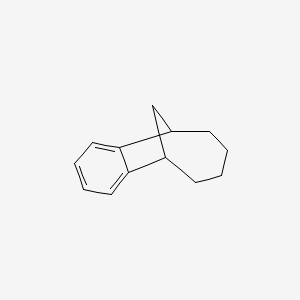
![2-{[(Acetyloxy)(hydroxy)phosphoryl]oxy}-N,N,N-trimethylethan-1-aminium](/img/structure/B14684389.png)
